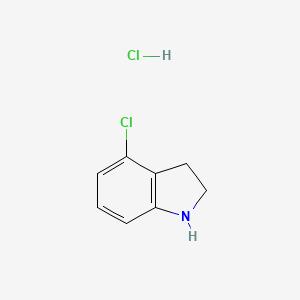

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE is a chemical compound with the molecular formula C8H8ClN·HCl. It is a derivative of indoline, where a chlorine atom is substituted at the fourth position of the indoline ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE typically involves the chlorination of indoline. One common method includes the reaction of indoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination. The resulting 4-chloroindoline is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-chloroindoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Chloroindole-2,3-dione.

Reduction: 4-Chloroindoline.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine atom in the compound enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE can be compared with other similar compounds such as:

4-Chloroindole: Similar structure but lacks the hydrochloride group, making it less soluble in water.

4-Bromoindoline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

4-Fluoroindoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Biological Activity

4-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 1251023-48-9) is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H9ClN

- Molar Mass : 153.61 g/mol

- Density : 1.214 g/cm³

- Boiling Point : 135 °C at 10 Torr

- pKa : 4.26 (predicted)

Pharmacological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that indole derivatives, including 4-chloro-2,3-dihydro-1H-indole, possess cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that indole derivatives can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial activities:

- Inhibition of Bacterial Growth : Some studies indicate that compounds similar to 4-chloro-2,3-dihydro-1H-indole can inhibit the growth of Staphylococcus aureus and other pathogens .

Neuroprotective Effects

Indoles are known for their neuroprotective properties:

- Mechanism : They may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

Interaction with Biological Targets

Research indicates that indole derivatives can interact with various molecular targets:

- NRF2 Pathway : Some studies suggest that indoles may modulate the NRF2 pathway, enhancing cellular defenses against oxidative stress and inflammation . This pathway is crucial for regulating antioxidant responses and inflammation.

Enzyme Inhibition

Indoles may also inhibit specific enzymes involved in cancer progression and inflammation:

- Kinase Inhibition : Certain indole derivatives have been shown to inhibit kinases involved in cell division, which could contribute to their anticancer effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Karpov et al. (2020) | Demonstrated cytotoxicity against A549 and MDA-MB-231 cells with IC50 values ranging from 10 to 30 µM for various indole derivatives. |

| MDPI Review (2024) | Highlighted the broad biological activities of marine-derived indoles, including antimicrobial and anticancer properties. |

| ResearchGate Publication (2023) | Discussed the synthesis and biological evaluation of chlorinated indoles showing significant anticancer activity against multiple cell lines. |

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQFMNDFRVPRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679956 |

Source

|

| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251023-48-9 |

Source

|

| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.